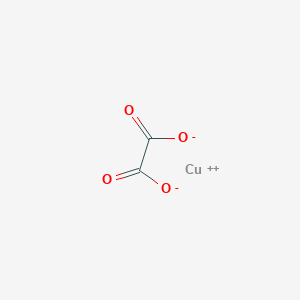

Copper(II) oxalate hemihydrate

Descripción

Propiedades

Número CAS |

55671-32-4 |

|---|---|

Fórmula molecular |

C4H6Cu2O9 |

Peso molecular |

325.18 g/mol |

Nombre IUPAC |

copper;oxalic acid;hydrate |

InChI |

InChI=1S/2C2H2O4.2Cu.H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;1H2 |

Clave InChI |

LIZLXPYGKGKSBP-UHFFFAOYSA-N |

Impurezas |

Usually contains some water. |

SMILES |

C(=O)(C(=O)O)O.O.[Cu] |

SMILES canónico |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Cu].[Cu] |

Color/Form |

Blue-white powder Bluish-green powde |

Densidad |

greater than 1 at 68 °F (USCG, 1999) |

Otros números CAS |

814-91-5 |

Descripción física |

Cupric oxalate is an odorless bluish-white solid. Denser than water and insoluble in water. Hence sinks in water. Used as a catalysts for organic reactions. |

Pictogramas |

Irritant |

Solubilidad |

Practically insol in water, alc, ether, acetic acid; sol in ammonium hydroxide |

Sinónimos |

Copper(II) Oxalate; Cupric Oxalate; [Ethanedioato(2-)-O,O’] Copper; [Ethanedioato(2-)-κO1,κO2] Copper; |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Preparation Techniques for Copper Ii Oxalate Hemihydrate

Precipitation Chemistry and Controlled Crystallization Approaches

The synthesis of copper(II) oxalate (B1200264) hemihydrate is most commonly achieved through precipitation reactions in aqueous solutions. ontosight.aiwikipedia.orgnih.gov This method involves the reaction of a copper(II) salt with oxalic acid or an oxalate salt, leading to the formation of the sparingly soluble copper(II) oxalate. solubilityofthings.comdtu.dkrsc.org

Influence of Reactant Concentrations and Reaction Conditions

The characteristics of the resulting copper(II) oxalate are highly dependent on the reaction conditions. Factors such as reactant concentrations, temperature, and the rate of mixing play a crucial role in determining the particle size, morphology, and crystallinity of the product.

For instance, a study utilizing a Taguchi robust design identified copper and oxalate ion concentrations, the flow rate of reagent feeding, and temperature as significant variables in the formation of CuC₂O₄ nano-disks via chemical precipitation. rsc.org Under optimized conditions, copper oxalate nano-disks with an average thickness of 60 nm were produced. rsc.org Another investigation demonstrated that performing the precipitation at room temperature can yield nano-sized crystals of copper(II) oxalate. dtu.dk The choice of solvent also has a considerable impact. The use of a mixed water/glycerol (B35011) solvent has been shown to affect the morphological features of copper oxalate precursors. nih.gov

The following table summarizes the effect of different synthesis parameters on the resulting copper(II) oxalate particles:

| Parameter | Effect | Reference |

|---|---|---|

| Reactant Concentration | Influences particle size and morphology. Higher concentrations can lead to different crystal forms. | rsc.orgacs.orgscribd.com |

| Temperature | Affects crystallinity and particle size. Room temperature precipitation can yield nano-sized crystals. | dtu.dkrsc.org |

| Solvent | Mixed solvents like water/glycerol can alter the morphology of the precursor. | nih.gov |

| Additives (e.g., CTAB) | Can induce morphological transitions, for example, from 3D to 2D particles. | researchgate.netresearchgate.net |

Kinetic versus Thermodynamic Control in Crystal Growth

The formation of different hydrated forms of copper oxalate complexes illustrates the principles of kinetic and thermodynamic control. In the synthesis of potassium bis(oxalato)cuprate(II), controlling the concentration of the reaction solutions allows for the isolation of either a kinetic or a thermodynamic product. acs.orgscribd.comresearchgate.net A dilute solution yields the tetrahydrate complex, K₂[Cu(C₂O₄)₂]·4H₂O, which is the kinetic product. acs.orgscribd.com This tetrahydrate can then be converted to the more stable dihydrate analogue, K₂[Cu(C₂O₄)₂]·2H₂O (the thermodynamic product), through partial dehydration. acs.orgresearchgate.net This demonstrates that reaction pathways can be directed to favor a specific crystalline form by manipulating the reaction conditions. The surprisingly slow kinetics of copper oxalate formation, despite its low solubility, allows for such controlled synthesis. rsc.org

Solution-Phase Synthesis of Copper(II) Oxalate Coordination Complexes

Solution-phase synthesis offers a versatile platform for creating a wide array of copper(II) oxalate coordination complexes with diverse structures and properties.

Strategies for Ligand Incorporation and Complex Formation

The introduction of ancillary ligands, particularly N-donor ligands, into the copper(II) oxalate system allows for the construction of novel coordination polymers and discrete molecular complexes. rsc.org The choice of ligand plays a critical role in dictating the final structure. For example, pyrazole (B372694) derivatives and chelating ligands with aromatic N-heterocycles and aliphatic amine donors have been successfully incorporated to create a variety of supramolecular networks. rsc.org

The coordination environment around the Cu(II) ion is often a tetragonally elongated octahedron. rsc.org The oxalate ligand can adopt various coordination modes, including bis-bidentate and monodentate, leading to the formation of one-dimensional (1D) coordination polymers. rsc.orgmdpi.com The incorporation of ligands like 2,2'-bipyridine (B1663995) and benzoate (B1203000) can result in dinuclear complexes where the oxalate ligand acts as a bridge between two copper centers. mdpi.comnih.gov The versatility of the oxalate ligand is further highlighted by its ability to form mononuclear, dinuclear, trinuclear, tetranuclear, and hexanuclear species, as well as coordination polymers. mdpi.com

The following table provides examples of different ligands used and the resulting copper(II) oxalate complexes:

| Ancillary Ligand | Resulting Complex Structure | Reference |

|---|---|---|

| Pyrazole | 1D coordination polymer: [Cu(C₂O₄)(pz)]n | rsc.org |

| 2-aminopyrazine | 1D coordination polymer: [Cu(C₂O₄)(apz)₂]n·(3H₂O)n | rsc.org |

| N,N-diethyl-1,3-diaminopropane (dedap) | Discrete complex: [Cu(ox)(dedap)₂] | rsc.org |

| 2,2'-bipyridine (bipy), Benzoate (bzt) | Dinuclear complex: [{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)] | mdpi.comnih.gov |

| Imidazole (iz), N-benzylimidazole (N-Bzliz), 2-methylimidazole (B133640) (Meiz) | Various complexes including {(Hiz)₂[Cu(ox)₂]}n and {[Cu(ox)(N-Bzliz)₂]}n | researchgate.net |

Precursor Design for Functional Materials

Copper(II) oxalate serves as a valuable precursor for the synthesis of various functional materials, particularly copper and copper oxide nanoparticles. nih.govresearchgate.net The thermal decomposition of copper(II) oxalate is a common method to produce these materials. For example, heating copper(II) oxalate to 400°C in air leads to the formation of copper oxide (CuO) nanoparticles. nih.gov The morphology of the resulting nanoparticles is often influenced by the characteristics of the initial copper oxalate precursor. nih.gov

Furthermore, copper(II) oxalate layers can be used as precursors for the electron-induced synthesis of surface-supported copper nanoparticles. beilstein-journals.org In this method, a layer of copper(II) oxalate is deposited on a surface and then irradiated with electrons, leading to the removal of the oxalate ions and the formation of metallic copper nanoparticles. beilstein-journals.org The size of the resulting nanoparticles is primarily controlled by the amount of available precursor material. beilstein-journals.org This technique offers a pathway to fabricate nanoscale materials with well-defined sizes. beilstein-journals.org

Surface-Directed Assembly and Thin Film Fabrication Techniques

The fabrication of thin films of copper(II) oxalate and its derivatives has been explored using various surface-directed assembly techniques. One such method is the layer-by-layer deposition approach. beilstein-journals.orgnih.gov This technique involves alternately dipping a substrate, often a carboxy-terminated self-assembled monolayer (SAM), into solutions of a copper(II) salt and oxalic acid. beilstein-journals.orgnih.gov This process allows for the controlled growth of copper(II) oxalate layers with a defined thickness. beilstein-journals.org Spectroscopic and microscopic analyses have shown that this method can produce needle-shaped structures of copper(II) oxalate oriented roughly parallel to the surface. nih.gov

Another advanced technique for fabricating ordered thin films is the Langmuir-Blodgett (LB) method. mrs-j.org An oxalate-linked copper(II) coordination polymer can be deposited at the air/water interface in the presence of a monolayer of a long-chain n-alkylamine. mrs-j.org This composite monolayer can then be transferred onto a solid substrate, creating a highly oriented LB film. mrs-j.org This method provides a means to construct organized assemblies of [Cu(ox)] chains under mild conditions. mrs-j.org

While direct fabrication of copper(II) oxalate thin films is a key area of research, it is also worth noting that copper oxide thin films can be fabricated from other copper(II) precursors, such as Cu(II)-acetate, through wet-chemical methods. acs.org These copper oxide films can subsequently be functionalized to achieve desired properties like superhydrophobicity. acs.org

Layer-by-Layer Deposition on Functionalized Substrates

A sophisticated approach for the controlled fabrication of copper(II) oxalate thin films involves the layer-by-layer (LbL) deposition technique on functionalized substrates. This method offers a high degree of control over the film thickness and architecture at the nanoscale. The process typically utilizes a substrate, such as gold, functionalized with a self-assembled monolayer (SAM) that presents a specific chemical group at the surface.

A common choice for the SAM is 11-mercaptoundecanoic acid (MUA), which forms a well-ordered monolayer on a gold surface with carboxylic acid (-COOH) groups exposed at the interface. beilstein-journals.org The LbL deposition of copper(II) oxalate hemihydrate proceeds through a sequential immersion process:

Copper Ion Adsorption: The functionalized substrate is first immersed in an ethanolic solution of a copper(II) salt, typically copper(II) acetate (B1210297) monohydrate. The carboxylate groups of the SAM coordinate with the copper(II) ions, forming a monolayer of copper ions bound to the surface.

Rinsing: The substrate is rinsed to remove any non-adsorbed copper ions.

Oxalate Ion Reaction: The substrate is then immersed in an ethanolic solution of oxalic acid dihydrate. The oxalic acid reacts with the surface-bound copper(II) ions to form a layer of copper(II) oxalate.

Final Rinsing: A final rinsing step removes excess oxalic acid and any loosely bound species.

This entire sequence constitutes one deposition cycle, which can be repeated multiple times to build up a multilayered thin film of copper(II) oxalate hemihydrate. beilstein-journals.org The growth of the film can be monitored in situ using techniques such as reflection-absorption infrared spectroscopy (RAIRS) and quartz crystal microbalance with dissipation monitoring (QCM-D). nih.gov

Table 1: Parameters for Layer-by-Layer Deposition of Copper(II) Oxalate Hemihydrate

| Parameter | Value/Material | Source |

| Substrate | Gold (Au) | beilstein-journals.org |

| Functionalization | 11-mercaptoundecanoic acid (MUA) SAM | beilstein-journals.org |

| Copper(II) Source | 1 mM Copper(II) acetate monohydrate in ethanol (B145695) | beilstein-journals.org |

| Oxalic Acid Source | 0.1 mM Oxalic acid dihydrate in ethanol | beilstein-journals.org |

| Deposition Cycle | Sequential dipping in copper and oxalate solutions | beilstein-journals.org |

Growth Mechanisms and Interfacial Interactions

The growth of copper(II) oxalate hemihydrate films via LbL deposition is a complex process governed by the interactions at the substrate-film interface and the subsequent nucleation and growth of the crystalline phase.

Initial Layer Formation and Interfacial Bonding:

The initial and most critical step is the interaction between the copper(II) ions and the functionalized substrate. The carboxylic acid groups of the MUA SAM play a pivotal role in anchoring the copper(II) ions to the surface through coordination bonds. This initial layer of copper ions then serves as a template for the subsequent reaction with oxalic acid. Spectroscopic studies, such as RAIRS, confirm the formation of oxalate ions coordinated to the copper, indicating a successful chemical reaction at the interface. beilstein-journals.org

Nucleation and Crystal Growth:

Following the initial layer formation, the subsequent growth of the copper(II) oxalate film proceeds through a nucleation and growth mechanism. Studies using scanning electron microscopy (SEM) and helium ion microscopy (HIM) have revealed that the film does not grow as a perfectly flat layer but rather forms needle-shaped or ribbon-like structures. nih.govresearchgate.net These crystalline ribbons are observed to grow roughly parallel to the surface of the substrate. nih.gov

This anisotropic growth suggests that the interfacial interactions and the inherent crystal structure of copper(II) oxalate direct the growth in a preferential direction. The growth can be conceptualized as a "brick-by-brick" assembly, where the "bricks" are the copper oxalate units that self-assemble into larger, ordered structures. While not a direct study on thin films, research on the precipitation of nanostructured copper oxalate has proposed a core-shell growth model, where poorly ordered cores are surrounded by well-structured shells of nanosized crystallites. This model may offer insights into the localized nucleation and growth events occurring during the LbL process.

Table 2: Characterization of Copper(II) Oxalate Hemihydrate Thin Films

| Analytical Technique | Observation | Inferred Growth Characteristic | Source |

| Reflection-Absorption Infrared Spectroscopy (RAIRS) | Characteristic vibrational bands of oxalate anions | Confirmation of copper(II) oxalate formation | beilstein-journals.org |

| Quartz Crystal Microbalance with Dissipation (QCM-D) | Increase in mass with each deposition cycle | Controlled, stepwise film growth | nih.gov |

| Scanning Electron Microscopy (SEM) | Needle-shaped surface morphologies | Anisotropic crystal growth | nih.gov |

| Helium Ion Microscopy (HIM) | Formation of ribbon-like structures | Oriented growth parallel to the substrate | nih.gov |

The interfacial interactions, therefore, not only initiate the film growth but also guide the morphology and orientation of the resulting copper(II) oxalate hemihydrate thin film. The understanding and control of these mechanisms are essential for tailoring the properties of the films for specific technological applications.

Crystallographic and Detailed Structural Elucidation of Copper Ii Oxalate Hemihydrate Systems

Oxalate (B1200264) Ligand Coordination Modes and Bridging Architectures

Classification of Monodentate, Bidentate, and Bis-bidentate Linkages

The oxalate anion (C₂O₄²⁻) is a versatile ligand capable of coordinating to metal centers in several distinct modes, profoundly influencing the resulting architecture of copper(II) oxalate complexes. The primary coordination modes observed are monodentate, bidentate, and bis-bidentate.

In the monodentate linkage, the oxalate ion binds to a single copper(II) center through one of its oxygen atoms. This type of interaction is often seen in conjunction with other, more dominant bridging modes. For instance, in certain complex structures, an oxalate ligand can chelate to one copper center while also forming a monodentate bridge to another. rsc.org

The bidentate linkage is a common motif where the oxalate ion forms a five-membered chelate ring with a copper(II) ion, coordinating through two adjacent oxygen atoms. This mode is a fundamental building block in many copper(II) oxalate structures.

More complex arrangements arise from the bis-bidentate coordination mode, where the oxalate ligand bridges two separate copper(II) centers by chelating to both. encyclopedia.pubresearchgate.net This creates a robust link between the metal ions and is a key factor in the formation of extended polymeric structures. encyclopedia.pubresearchgate.net Analysis of crystal structures reveals that the oxalate ligand in a bis-bidentate mode connects two copper(II) centers, often with an inversion center located on the oxalate ligand itself. encyclopedia.pubuea.ac.uk

Furthermore, variations in these linkages can occur within the same structure. For example, a tri-functional bridging oxalate ion can coordinate to two metal ions simultaneously in both a bidentate-chelating and a monodentate mode. rsc.org The coordination environment around the Cu(II) ion is often a tetragonally elongated octahedron, a consequence of the Jahn-Teller distortion common for copper(II) ions. researchgate.net

Table 1: Coordination Modes of Oxalate Ligand in Copper(II) Complexes

| Coordination Mode | Description | Role in Structure |

| Monodentate | Oxalate binds to one Cu(II) ion through a single oxygen atom. | Often occurs with other coordination modes, contributing to complex networks. |

| Bidentate | Oxalate forms a five-membered chelate ring with one Cu(II) ion. | A fundamental building block in many copper(II) oxalate compounds. |

| Bis-bidentate | Oxalate bridges two Cu(II) ions, chelating to both. encyclopedia.pubresearchgate.net | Key to forming extended one-, two-, and three-dimensional structures. encyclopedia.pubresearchgate.net |

Role of Bridging Ligands in Extended Structures

The ability of the oxalate ligand to act as a bridge between copper(II) centers is fundamental to the formation of extended one-, two-, and even three-dimensional structures. In its bis-bidentate bridging capacity, the oxalate ligand can link copper ions to form infinite chains. researchgate.net These chains can then be further organized into layers or more complex frameworks.

The specific nature of the extended structure is not solely determined by the oxalate bridge. Ancillary ligands, such as 2,2'-bipyridine (B1663995) or water molecules, that also coordinate to the copper(II) centers play a crucial role. encyclopedia.pubuea.ac.uk These additional ligands can influence the geometry around the copper ion and dictate how the oxalate-bridged chains pack in the solid state. encyclopedia.pubuea.ac.uk For example, the presence of bulky ancillary ligands can lead to steric hindrance that affects the orientation of the magnetic orbitals of the copper(II) ions, thereby influencing the magnetic properties of the material. encyclopedia.pub

In some structures, two-dimensional networks are formed with three crystallographically independent oxalate ions bridging Cu(II) ions in different coordination modes. researchgate.net The interplay between the bridging oxalate ligands and other coordinated molecules, such as methylamine, can lead to complex two-dimensional coordination networks. researchgate.net The combination of oxalate and copper(II) ions can result in a wide variety of structures with different nuclearities, including dinuclear, trinuclear, and polymeric species. encyclopedia.pub

Hydration States and Their Impact on Crystal Packing and Stability

Structural Analysis of Hemihydrate and Other Hydration Variants (e.g., CuC₂O₄·0.44H₂O)

The hemihydrate, with the chemical formula CuC₂O₄·½H₂O, is a recognized form of copper(II) oxalate. ontosight.ai In this compound, half a water molecule is associated with each formula unit of copper(II) oxalate. ontosight.ai

Another well-documented variant is found in the mineral moolooite, which has a composition of approximately CuC₂O₄·0.44H₂O. rsc.orgresearchgate.net Structural studies have also identified forms with very low water content, such as CuC₂O₄·0.1H₂O. dtu.dkdtu.dk Interestingly, thermogravimetric analysis of some synthetic samples has suggested the possibility of an anhydrous form, CuC₂O₄, which can be obtained by heating the hydrated form. rsc.orgdtu.dk The ideal crystal structure of the copper oxalate biomineral moolooite is suggested to be anhydrous, although natural and synthetic samples typically incorporate some amount of "structural" water. researchgate.net The variable water content justifies the general formula Cu(C₂O₄)·nH₂O for moolooite. researchgate.net

Influence of Water Molecules on Hydrogen Bonding Networks

Water molecules, whether directly coordinated to the copper(II) ion or present as lattice water, play a pivotal role in establishing extensive hydrogen bonding networks. acs.org These hydrogen bonds are crucial for the organization of the molecules in the solid state and contribute significantly to the formation of supramolecular architectures. rsc.orguea.ac.uk

In several copper(II) oxalate complexes containing additional ligands, both coordinated and lattice water molecules are involved in hydrogen bonding that links individual complex units into two-dimensional sheets. acs.orgnih.gov These layers can then be further assembled into three-dimensional structures through other non-covalent interactions, such as π-π stacking between aromatic ligands. nih.gov The number of lattice water molecules can directly control the resulting two-dimensional structure. acs.orgnih.gov For example, intramolecular hydrogen bonds can be observed between a coordinated water molecule and a non-coordinated oxygen atom of another ligand within the same complex unit. mdpi.com

Microstructural Characterization and Disorder Phenomena

The crystal structure of copper(II) oxalate is often characterized by significant disorder, which complicates its structural elucidation.

Analysis of Stacking Faults and Polytypism

Powder X-ray diffraction patterns of synthetic copper(II) oxalate often show considerable broadening of several Bragg peaks. rsc.orgdtu.dk This is attributed to highly anisotropic microstructural effects and the presence of stacking faults. rsc.orgdtu.dk The crystal structure has been described as consisting of a random stacking of CuC₂O₄ micro-crystallites. rsc.orgdtu.dk

This disorder can be understood in terms of order-disorder (OD) theory, which suggests the existence of different polytype structures. mdpi.comcambridge.org For copper(II) oxalate, this manifests as differences in the stacking of what are essentially chain-like structures. mdpi.com Single-crystal X-ray diffraction experiments have revealed significant diffuse scattering, which is a direct consequence of the nanostructural disorder caused by stacking faults as the copper oxalate chains extend. researchgate.netmdpi.com This type of disorder can lead to breaks in the chains, at which point water molecules may be incorporated into the structure. researchgate.netmdpi.com

Correlation between Disorder and Spectroscopic Signatures

The inherent structural disorder in copper(II) oxalate systems, particularly in hydrated forms like copper(II) oxalate hemihydrate, has a profound and direct influence on their spectroscopic signatures. This disorder primarily manifests as stacking faults of the copper oxalate chains and a variable water content, which complicates straightforward structural analysis but provides a unique opportunity to correlate these non-ideal crystallographic features with spectroscopic data from techniques such as Powder X-ray Diffraction (PXRD), Infrared (IR) Spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy.

Detailed research has established that structural disorder is a key characteristic of synthetic copper(II) oxalate. mdpi.com Early investigations into the powder X-ray diffraction patterns of various synthetic samples revealed significant differences from one sample to another, including shifts in X-ray line positions, broadening of diffraction peaks, and the appearance of additional peaks. mdpi.com This was the first indication of structural disorder, which was initially proposed to be due to the alternation of two different ordered phases. mdpi.com

Later studies confirmed the presence of an order-disorder (OD) character in copper(II) oxalate. mdpi.com The principal cause of this disorder is the shifting of the polymeric Cu(C₂O₄) chains relative to one another along their length. mdpi.com This leads to the appearance of diffuse scattering in single-crystal X-ray diffraction patterns and significant anisotropic broadening of Bragg peaks in powder patterns. mdpi.comdtu.dkrsc.org This broadening is a direct spectroscopic signature of the microstructural size and strain effects caused by the random stacking of the copper oxalate micro-crystallites. dtu.dkrsc.org

Furthermore, the degree of hydration has been directly correlated with the crystallographic and spectroscopic features. The presence of water molecules can influence the unit cell parameters and is associated with the appearance of diffuse peaks in PXRD patterns. mdpi.com It is suggested that the incorporation of water molecules into the structure exacerbates the disorder; the more water present, the stronger the disorder. mdpi.com This disorder can result in the breaking of the copper oxalate chains, creating sites where water molecules can be accommodated. mdpi.com

The correlation between this structural disorder and vibrational spectroscopy is particularly evident in the analysis of infrared (IR) spectra. The IR spectra of copper(II) oxalate are sensitive to the local coordination environment of the copper ions and the oxalate anions, as well as the presence and bonding state of water molecules.

Key correlations observed in the vibrational spectra include:

O-H Stretching Region: The region around 3400–3600 cm⁻¹ corresponds to the O–H stretching vibrations of water molecules. mdpi.com The broadness and complexity of these bands are indicative of the different hydrogen-bonding environments experienced by the water molecules, which is a direct consequence of the disordered structure.

C=O Stretching Region: The strong and broad asymmetric C=O stretching band of the oxalate group, typically observed around 1609-1655 cm⁻¹, is particularly sensitive to the structural environment. mdpi.combeilstein-journals.org Its position and shape have been noted to vary depending on the sample preparation conditions and, crucially, the water content. beilstein-journals.org The bending mode of water also falls in this spectral range, often leading to overlapping signals and complex band shapes that are difficult to deconvolve, further reflecting the structural variability. beilstein-journals.org

Diffuse Peaks and Water Content: A direct link has been established between the presence of diffuse peaks in PXRD patterns and the number of water molecules per formula unit in CuC₂O₄·nH₂O. mdpi.com This indicates that the water molecules play a key role in the disordered stacking of the copper oxalate chains.

The following table summarizes the key infrared spectroscopic bands for copper(II) oxalate systems and their correlation with structural features, including disorder.

| Wavenumber (cm⁻¹) | Assignment | Correlation with Structural Disorder |

| 3400–3600 | O–H stretching of H₂O molecules | Broad and complex bands indicate a variety of hydrogen-bonding environments, reflecting the disordered arrangement of water molecules within the structure. mdpi.com |

| 1609–1655 | Antisymmetric C=O stretching | The position, shape, and intensity of this band vary with water content and preparation method, indicating sensitivity to the local coordination and hydration environment, which is affected by stacking faults. mdpi.combeilstein-journals.org |

| ~1360 / ~1320 | Symmetric C=O stretching | The presence of multiple peaks or shoulders in this region can be attributed to crystallographically distinct oxalate anions, a consequence of the disordered structure. mdpi.comresearchgate.net |

| ~820 - 864 | O–C–O bending | Shifts in this band can reflect changes in the oxalate ion's coordination mode, which is influenced by the stacking arrangement of the polymer chains. mdpi.com |

| ~690 | Libration vibrations of H₂O molecules | The presence and characteristics of this band are directly tied to the existence of water in the lattice and its relative freedom of movement, which is greater in more disordered structures. mdpi.com |

Mechanistic and Kinetic Investigations of Thermal Decomposition Pathways of Copper Ii Oxalate Hemihydrate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are fundamental techniques for studying the thermal decomposition of materials. They provide information about mass changes and heat flow as a function of temperature, respectively.

Identification of Decomposition Stages and Temperature Regimes

The thermal decomposition of copper(II) oxalate (B1200264) hemihydrate generally proceeds in distinct stages. The initial stage, occurring at lower temperatures, involves the loss of water of hydration. researchgate.net This is followed by the decomposition of the anhydrous copper(II) oxalate at higher temperatures.

Under an inert atmosphere, such as nitrogen or argon, the decomposition of anhydrous copper(II) oxalate primarily yields metallic copper and carbon dioxide. rsc.orglookchem.com TGA curves typically show a slow mass loss between 25 and 264 °C, followed by a rapid decomposition between 264 and 310 °C. core.ac.uk In some cases, a marked mass gain is observed beyond 320 °C, which is attributed to the oxidation of the freshly formed, highly reactive copper by trace amounts of residual air in the furnace. researchgate.netcore.ac.uk

In an oxidizing atmosphere like air or pure oxygen, the decomposition product is copper(II) oxide (CuO). rsc.orglookchem.com This process involves the initial decomposition to copper metal, which is then immediately oxidized. lookchem.com The decomposition in air shows a sharp weight loss between 275 °C and 298 °C, leading to the formation of CuO. researchgate.net

The temperature regimes for these decomposition stages can vary depending on factors such as heating rate and the specific experimental setup. core.ac.ukresearchgate.net For instance, decreasing the heating rate in a DSC experiment under an argon atmosphere leads to a shift in the onset, peak, and end temperatures to lower values and reveals a more complex decomposition profile. core.ac.uk

Table 1: Decomposition Stages of Copper(II) Oxalate Hemihydrate under Different Atmospheres

| Atmosphere | Temperature Range (°C) | Decomposition Stage | Primary Solid Product(s) |

| Inert (N₂, Ar) | ~100-200 | Dehydration | Anhydrous Copper(II) Oxalate |

| ~260-310 | Decomposition of Anhydrous Salt | Copper (Cu), Copper(I) Oxide (Cu₂O) | |

| Oxidizing (Air, O₂) | ~100-200 | Dehydration | Anhydrous Copper(II) Oxalate |

| ~250-310 | Decomposition and Oxidation | Copper(II) Oxide (CuO) |

Enthalpy Changes and Thermal Event Characterization

The enthalpy change (ΔH) associated with the decomposition of copper(II) oxalate is highly dependent on the atmosphere. In a nitrogen atmosphere, the decomposition is reported to be exothermic, with an enthalpy change of approximately -9 ± 2 kJ/mol to -33 kJ/mol. researchgate.netrsc.org In contrast, under a pure argon atmosphere, the decomposition is endothermic, with a broad endotherm observed in the DSC curve with an onset around 280 °C and a maximum at about 295 °C. researchgate.netcore.ac.uk The endothermic character decreases as the proportion of nitrogen in an argon-nitrogen mixture increases, eventually becoming exothermic when nitrogen is the main component. researchgate.netcore.ac.uk

In an oxidizing atmosphere such as air, the decomposition is strongly exothermic due to the oxidation of the newly formed copper. The enthalpy change in air is reported to be around -134 ± 5 kJ/mol. rsc.orglookchem.com When heated under pure oxygen, copper(II) oxalate exhibits a strong exotherm with an onset at about 250 °C and a maximum at approximately 307 °C. core.ac.uk

The complexity of the thermal events is further highlighted by the derivative DSC curves, which can show multiple overlapping peaks, indicating a multi-step decomposition process, particularly under argon atmospheres at slower heating rates. core.ac.uk

Evolved Gas Analysis (EGA) and Coupled Spectroscopic Techniques (FT-IR)

Evolved gas analysis (EGA), often coupled with Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for identifying the gaseous products released during thermal decomposition.

Identification of Gaseous Products (CO, CO₂, H₂O)

The primary gaseous products evolved during the thermal decomposition of copper(II) oxalate are carbon dioxide (CO₂) and, to a lesser extent, carbon monoxide (CO). core.ac.uk Water (H₂O) is also released during the initial dehydration step. researchgate.net

TG-FT-IR analysis confirms that under both argon and nitrogen atmospheres, the main gaseous product from the decomposition of the oxalate moiety is CO₂. core.ac.uk The evolution of CO is also detected, and its presence is significant as the ratio of CO to CO₂ can influence the final solid products. The disproportionation of CO can lead to the formation of carbon and CO₂, and the Boudouard reaction (CO₂ + C ⇌ 2CO) can also play a role.

In-Situ Monitoring of Decomposition Intermediates

Coupled techniques like TG-FT-IR allow for the in-situ monitoring of the evolution of gaseous products as the decomposition proceeds. This provides real-time information about the reaction kinetics and can help in elucidating the decomposition mechanism. For instance, the simultaneous evolution of CO and CO₂ can be tracked, and their relative intensities can provide insights into the competing decomposition pathways. While direct observation of solid-state intermediates is challenging with this technique, the profile of the evolved gases gives strong indications of the ongoing chemical transformations.

Influence of Gaseous Atmospheres on Decomposition Kinetics and Products

The composition of the surrounding atmosphere has a profound effect on both the kinetics and the final products of the thermal decomposition of copper(II) oxalate.

In inert atmospheres like nitrogen and argon, the primary solid product is metallic copper, although small amounts of copper(I) oxide (Cu₂O) and sometimes traces of copper(II) oxide (CuO) can also be formed. researchgate.netcore.ac.uk The formation of these oxides even in an inert atmosphere is often attributed to the disproportionation of CO₂ to form small quantities of oxygen or the reaction with residual air in the system. core.ac.uk The decomposition in nitrogen is generally considered exothermic, while in argon it is endothermic. rsc.orgcore.ac.uk This difference is a subject of ongoing research, with potential explanations involving the differing abilities of the gases to remove heat and gaseous products from the sample.

In oxidizing atmospheres such as air or pure oxygen, the decomposition product is predominantly copper(II) oxide (CuO). rsc.orglookchem.com The reaction is highly exothermic due to the oxidation of the initially formed copper. rsc.org The presence of oxygen significantly alters the reaction pathway, favoring the formation of the more stable oxide.

The kinetics of the decomposition are also influenced by the atmosphere. Isothermal kinetic analysis has shown that the decomposition data in various atmospheres can be fitted to an Avrami-Erofeev relationship, suggesting a nucleation and growth mechanism. rsc.orglookchem.com The activation energy for the decomposition process is also dependent on the atmosphere, with different values reported for inert and oxidizing conditions. lookchem.comijert.org

Effects of Inert (Argon, Nitrogen) and Oxidizing (Oxygen, Air) Environments

The atmospheric conditions under which copper(II) oxalate is heated play a pivotal role in its decomposition pathway and the resulting products. The decomposition process exhibits different thermal behaviors depending on whether it occurs in an inert or an oxidizing environment. core.ac.ukrsc.org

In inert atmospheres, such as argon and nitrogen, the decomposition of copper(II) oxalate primarily yields metallic copper. rsc.orgdtu.dk However, studies have revealed nuances between these two "inert" gases. Decomposition in pure argon is reported to be an endothermic process, while in nitrogen, it exhibits an exothermic character. core.ac.ukresearchgate.net This difference suggests that nitrogen may not be entirely inert in this reaction, possibly participating in side reactions. Regardless of the inert gas used, small quantities of copper(I) oxide (Cu₂O) and traces of copper(II) oxide (CuO) can also be formed, particularly at lower purge gas flow rates. core.ac.ukresearchgate.net The formation of these oxides in an inert atmosphere is thought to be due to the disproportionation of carbon dioxide, a primary gaseous product, which can generate small amounts of oxygen. core.ac.uk

Conversely, in oxidizing environments like air or pure oxygen, the decomposition is a strongly exothermic process. core.ac.ukrsc.org The primary solid product in these conditions is copper(II) oxide (CuO). rsc.orgresearchgate.net Time-resolved studies have shown that in air, copper(II) oxalate first converts to copper(I) oxide at approximately 215 °C, which is then further oxidized to copper(II) oxide at around 345 °C. dtu.dknih.gov

Table 1: Effect of Atmosphere on the Thermal Decomposition of Copper(II) Oxalate

| Atmosphere | Decomposition Character | Primary Solid Product | Secondary/Intermediate Products | Enthalpy Change (ΔH) |

|---|---|---|---|---|

| Argon | Endothermic core.ac.uk | Copper (Cu) dtu.dk | Copper(I) oxide (Cu₂O), Copper(II) oxide (CuO) core.ac.uk | Not specified |

| Nitrogen | Exothermic core.ac.ukrsc.org | Copper (Cu) rsc.org | Copper(I) oxide (Cu₂O), Copper(II) oxide (CuO) core.ac.uk | -9 ± 2 kJ/mol rsc.orglookchem.com |

| Air | Exothermic rsc.org | Copper(II) oxide (CuO) rsc.org | Copper(I) oxide (Cu₂O) dtu.dknih.gov | -134 ± 5 kJ/mol rsc.orglookchem.com |

| Oxygen | Strongly Exothermic core.ac.uk | Copper(II) oxide (CuO) core.ac.ukrsc.org | None reported | Not specified |

Product Phase Evolution (Cu, Cu₂O, CuO) under Varied Conditions

The evolution of the solid-phase products during the thermal decomposition of copper(II) oxalate is a dynamic process that depends on both the atmosphere and the temperature.

Under inert conditions (argon or nitrogen), the primary reaction pathway leads to the formation of metallic copper. rsc.orgdtu.dk However, the presence of trace amounts of oxidizing species, either from residual air or from the disproportionation of CO₂, can lead to the formation of copper(I) oxide and, to a lesser extent, copper(II) oxide. core.ac.uk The relative amounts of these oxide phases can be influenced by factors such as the purge gas flow rate; lower flow rates tend to increase the proportion of copper(I) oxide in the final residue. core.ac.uk

In an oxidizing atmosphere such as air, the decomposition follows a more complex, multi-step pathway. dtu.dknih.gov Time-resolved X-ray diffraction studies have provided direct evidence for this sequential product evolution. dtu.dknih.gov Initially, at lower temperatures (around 215 °C), copper(II) oxalate decomposes to form copper(I) oxide. dtu.dknih.gov As the temperature increases to approximately 345 °C, this copper(I) oxide is subsequently oxidized to copper(II) oxide, which is the final stable product under these conditions. dtu.dknih.gov

Table 2: Product Phase Evolution During Thermal Decomposition

| Condition | Temperature | Observed Solid Phases |

|---|---|---|

| Inert Atmosphere (e.g., Argon) | ~295 °C | Primarily Copper (Cu) with minor Cu₂O and traces of CuO core.ac.ukdtu.dk |

| >320 °C | Potential for increased oxidation to Cu₂O/CuO due to trace oxidants core.ac.uk | |

| Oxidizing Atmosphere (Air) | ~215 °C | Copper(I) oxide (Cu₂O) dtu.dknih.gov |

| ~345 °C | Copper(II) oxide (CuO) dtu.dknih.gov |

Kinetic Modeling and Mechanistic Elucidation of Solid-State Reactions

The study of the kinetics of the thermal decomposition of copper(II) oxalate provides valuable insights into the reaction mechanism and the factors that control its rate.

Determination of Activation Energies and Pre-exponential Factors

The activation energy (Ea) and the pre-exponential factor (A) are key kinetic parameters that quantify the energy barrier and the frequency of effective collisions for a reaction, respectively. These parameters are typically determined from experimental data obtained through techniques like thermogravimetric analysis (TGA) under various temperature programs. unitn.itresearchgate.net For the thermal decomposition of copper(II) oxalate, these parameters have been reported to vary depending on the decomposition atmosphere.

In a nitrogen atmosphere, where the product is primarily metallic copper, the decomposition process has a different kinetic profile compared to that in air, where copper(II) oxide is formed. The activation energy in an air atmosphere is generally observed to be higher than in a nitrogen atmosphere. This is attributed to the immediate oxidation of the newly formed copper nuclei, which can be considered a rate-influencing step. lookchem.com

Table 3: Kinetic Parameters for the Thermal Decomposition of Copper(II) Oxalate

| Atmosphere | Activation Energy (Ea) | Pre-exponential Factor (A) | Reference |

|---|---|---|---|

| Nitrogen | Lower than in air | Not specified | lookchem.com |

| Air | Higher than in nitrogen | Not specified | lookchem.com |

Application of Solid-State Kinetic Models (e.g., Diffusion-Controlled, Random Nucleation)

To describe the kinetics of solid-state reactions like the decomposition of copper(II) oxalate, various mathematical models are employed. These models are based on different assumptions about the reaction mechanism, such as the rate-limiting step being nucleation, growth of nuclei, diffusion, or a phase-boundary reaction.

Isothermal kinetic analysis of the decomposition of copper(II) oxalate has shown that the data often fit well with the Avrami-Erofeev model. rsc.org This model is characteristic of solid-state reactions that proceed via a nucleation and growth mechanism. researchgate.net The general form of the Avrami-Erofeev equation is [-ln(1-α)]^(1/n) = kt, where α is the fraction of material reacted, k is the rate constant, t is time, and n is a constant related to the dimensionality of the nucleation and growth process. For copper(II) oxalate decomposition, a value of n=3 has been reported, suggesting a three-dimensional nucleation and growth process. rsc.org

Other models that can be relevant to solid-state decompositions include diffusion-controlled models (where the rate is limited by the transport of reactants or products) and contracting geometry models (where the reaction proceeds at a phase boundary that moves inwards). The applicability of a particular model can provide insights into the physical and chemical processes occurring during the decomposition.

Topotactic Transformations and Microstructural Changes during Thermolysis

Thermolysis of copper(II) oxalate involves significant changes in the crystal structure and microstructure of the solid material. Topotactic transformations, where the crystal orientation of the product phase is related to the orientation of the reactant crystal, can play a role in the decomposition of some metal oxalates. researchgate.net

During the decomposition of copper(II) oxalate, the initial crystalline structure breaks down as gaseous products (CO and CO₂) are released and a new solid phase (Cu, Cu₂O, or CuO) is formed. The nature of these microstructural changes is influenced by the reaction conditions. For instance, the final product often consists of nano-sized crystallites. nih.gov The decomposition process can lead to the formation of a porous structure due to the evolution of gases.

Observations using techniques like scanning electron microscopy (SEM) can reveal the morphological changes accompanying the decomposition. For example, studies on mixed metal oxalates have shown that the small crystallites formed at lower temperatures can coalesce into larger aggregates with well-defined crystal shapes at higher temperatures. researchgate.net The diffraction patterns of the decomposition products can also provide information about the degree of crystallinity and the presence of microstructural strain. nih.gov In the case of copper(II) oxalate decomposition, significant broadening of Bragg peaks in the X-ray diffraction patterns of the products indicates the formation of very small crystallites and the presence of strain, highlighting the dramatic microstructural transformation that occurs during thermolysis. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Copper Ii Oxalate Hemihydrate

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for probing the structural details of copper(II) oxalate (B1200264) hemihydrate. Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, offering insights into its functional groups and the nature of the coordination between the copper ion and the oxalate ligand.

The vibrational spectra of copper(II) oxalate hemihydrate are characterized by distinct bands corresponding to the various vibrational modes of the oxalate anion and the water of hydration.

Infrared Spectroscopy: The infrared spectrum of copper(II) oxalate hemihydrate shows characteristic absorption bands. A broad band observed around 1620 cm⁻¹ is assigned to the asymmetric C-O stretching vibration of the oxalate ligand. beilstein-journals.org Two sharp bands between 1300 and 1400 cm⁻¹ are attributed to the symmetric stretching mode of the carboxylic group. beilstein-journals.org Specifically, bands around 1317 cm⁻¹ and 1361 cm⁻¹ are observed. qut.edu.au The band at 830 cm⁻¹ is assigned to the asymmetric CO₂ deformation. beilstein-journals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. Key Raman bands for synthetic copper oxalate hydrate (B1144303) have been identified at approximately 208 and 298 cm⁻¹ (lattice modes), 557 cm⁻¹ (ν(Cu–O) + ν(C–C)), 584 and 609 cm⁻¹ (water vibration), 831 cm⁻¹ (νs(C–O) / δ(O–C–O)), 924 cm⁻¹ (νs(C–O) + δ(O–C=O)), 1488 cm⁻¹ (νs(C–O) + ν(C–C)), and 1513 cm⁻¹ (νa(C=O)). researchgate.netresearchgate.net The strong signals in the 1400-1600 cm⁻¹ region are considered a diagnostic feature of oxalate compounds. researchgate.net For copper(II) oxalate, a prominent band is observed around 1489 cm⁻¹. qut.edu.aupsu.edu

The presence of both infrared and Raman active modes for certain vibrations can indicate the symmetry of the oxalate ligand upon coordination. For instance, if the infrared and Raman bands are mutually exclusive, it suggests a centrosymmetric structure for the oxalate anion. qut.edu.au

Table 1: Characteristic Vibrational Frequencies for Copper(II) Oxalate Hemihydrate

| Vibrational Mode | Infrared (cm⁻¹) | Raman (cm⁻¹) | Reference |

| Asymmetric C-O Stretch | ~1620 | 1513 | beilstein-journals.orgresearchgate.net |

| Symmetric C-O Stretch | 1317, 1361 | 1488 | qut.edu.auresearchgate.net |

| Asymmetric CO₂ Deformation | 830 | - | beilstein-journals.org |

| νs(C–O) / δ(O–C–O) | - | 831 | researchgate.net |

| νs(C–O) + δ(O–C=O) | - | 924 | researchgate.net |

| ν(Cu–O) + ν(C–C) | - | 557 | researchgate.net |

| Water Vibration | - | 584, 609 | researchgate.net |

| Lattice Modes | - | 208, 298 | researchgate.net |

Vibrational spectroscopy is also sensitive to the coordination environment of the copper(II) ion and any perturbations from its surroundings. The positions and splitting of the oxalate vibrational bands can reveal details about how the ligand is bound to the metal center.

In copper(II) oxalate, the oxalate ion acts as a bridging ligand, a coordination mode that influences the vibrational frequencies. The splitting of the symmetric stretching mode of the carboxylic group into two components can be attributed to the coupling between oxalate ligands coordinated to a common copper atom. beilstein-journals.org Furthermore, changes in the crystal lattice, such as the degree of hydration, can cause shifts in the observed vibrational frequencies. researchgate.net The interaction between the unpaired electron of the Cu(II) ion and the oxalate ligand can also lead to subtle changes in the vibrational spectrum.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species, such as the copper(II) ion with its d⁹ electron configuration. libretexts.org EPR provides detailed information about the electronic environment and interactions of the unpaired electron in copper(II) oxalate hemihydrate.

The EPR spectrum of a copper(II) complex is characterized by the g-tensor and the hyperfine coupling tensor (A). These parameters are sensitive to the geometry of the coordination sphere around the Cu(II) ion. For Cu(II) ions in an axially elongated octahedral or square planar environment, the EPR spectrum is typically axial, with g-values g|| > g⊥. libretexts.orgethz.ch This is characteristic of an unpaired electron in the dx²-y² orbital. libretexts.org

In studies of Cu(II)-doped ammonium (B1175870) hydrogen oxalate hemihydrate, the EPR spectra indicated that the Cu(II) ions are located in tetragonally elongated octahedral sites. nih.gov The principal g and hyperfine (A) values are determined from the spectra and provide insight into the nature of the chemical bonding between the copper ion and the surrounding ligands. nih.gov The g-tensor values are influenced by the nature of the ligating atoms and the Cu-ligand bond lengths. mdpi.com

Table 2: Representative EPR Parameters for Cu(II) Complexes

| Parameter | Description | Typical Values for Axial Cu(II) | Reference |

| g | g-tensor component parallel to the principal axis | ||

| g⊥ | g-tensor component perpendicular to the principal axis | < g | |

| A | Hyperfine coupling constant parallel to the principal axis | ||

| A⊥ | Hyperfine coupling constant perpendicular to the principal axis | Smaller than A |

The hyperfine structure observed in the EPR spectrum arises from the interaction of the unpaired electron with the nuclear spin of the copper atom (I = 3/2), which splits the signal into four lines. libretexts.orgmdpi.com Further splitting, known as superhyperfine structure, can occur if the unpaired electron interacts with the nuclei of the coordinating ligand atoms, such as nitrogen. libretexts.org

In oxalate-bridged copper(II) complexes, the nature and strength of the magnetic interactions between copper centers are highly dependent on the bridging oxalate ligand. encyclopedia.pub The overlap between the magnetic orbitals of the Cu(II) ions, mediated by the oxalate bridge, determines whether the magnetic coupling is ferromagnetic or antiferromagnetic. mdpi.comencyclopedia.pub EPR spectroscopy, in conjunction with magnetic susceptibility measurements, is a key tool for investigating these through-ligand electron exchange mechanisms. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

For copper(II) oxalate hemihydrate, XPS can confirm the presence of copper, carbon, and oxygen and provide information about the oxidation state of the copper. The Cu 2p spectrum of Cu(II) compounds is characterized by a main peak and satellite peaks, which are indicative of the Cu²⁺ state. beilstein-journals.orgnih.gov For instance, in one study, the Cu 2p spectrum of copper(II) oxalate showed Cu 2p₃/₂ and Cu 2p₁/₂ peaks at binding energies of 935.5 eV and 955.5 eV, respectively. beilstein-journals.org The presence of shake-up satellite peaks at higher binding energies further confirmed the +2 oxidation state of copper. beilstein-journals.org The O 1s spectrum can provide information about the different oxygen environments, such as in the oxalate ligand and water molecules. beilstein-journals.org

Elemental analysis provides the fundamental quantitative composition of the compound. For copper(II) oxalate hemihydrate (CuC₂O₄·0.5H₂O), the theoretical elemental percentages are approximately: Copper (Cu) 39.58%, Carbon (C) 14.96%, Hydrogen (H) 0.63%, and Oxygen (O) 44.83%. Analysis of commercial samples has shown copper content to be around 41.85% by ICP analysis and oxalate content to be 57.22% by ion chromatography, with carbon and hydrogen percentages also determined. lgcstandards.com These analytical results are crucial for verifying the purity and stoichiometry of the compound. lgcstandards.comthermofisher.comthermofisher.com

Table 3: Elemental Composition of Copper(II) Oxalate Hemihydrate

| Element | Theoretical Percentage | Reported Experimental Percentage | Reference |

| Copper (Cu) | 39.58% | ≥38.5%, 41.85% | lgcstandards.comthermofisher.com |

| Oxalate (C₂O₄²⁻) | - | 57.22% | lgcstandards.com |

| Carbon (C) | 14.96% | 15.45% | lgcstandards.com |

| Hydrogen (H) | 0.63% | 0.18% | lgcstandards.com |

Synchrotron-Based X-ray Techniques (e.g., EXAFS, Powder Diffraction)

Synchrotron-based X-ray techniques offer unparalleled insight into the structure of copper(II) oxalate due to their high brightness and resolution. Techniques such as Synchrotron X-ray Powder Diffraction (SXRD) and Extended X-ray Absorption Fine Structure (EXAFS) are particularly powerful for a comprehensive structural analysis. dtu.dkrsc.org

SXRD is instrumental in determining the crystal structure of copper(II) oxalate. High-resolution diffraction patterns allow for accurate determination of the unit cell parameters and space group. dtu.dkrsc.org Studies have successfully solved the crystal structure using synchrotron data, describing it in the monoclinic space group P2₁/c, and have noted that the high-quality data helps in analyzing the significant broadening of certain Bragg peaks caused by anisotropic microstructural effects. dtu.dkrsc.org

EXAFS, on the other hand, probes the local atomic environment around the copper atoms. acs.orgpsu.edu This technique does not require long-range crystalline order and provides precise information about the coordination number, distances to neighboring atoms, and the types of those atoms. EXAFS studies on copper oxalate have been used to determine the inter-atomic distances of Cu-O, Cu-C, and even Cu-Cu, revealing the basic structural unit to be an infinite linear chain of alternating Cu²⁺ and oxalate ions. psu.edumdpi.com

Table 3: Crystallographic Data for Copper(II) Oxalate from Synchrotron XRD

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c (#14) |

| a (Å) | 5.9598(1) |

| b (Å) | 5.6089(1) |

| c (Å) | 5.1138(1) |

| β (°) | 115.320(1) |

| Z (Formula units) | 2 |

Data obtained from a combined synchrotron X-ray and neutron diffraction study. rsc.org

A significant advantage of using synchrotron radiation is the ability to perform time-resolved, in-situ experiments, allowing researchers to observe dynamic processes like crystallization and thermal decomposition in real time. dtu.dkrsc.org

Time-resolved SXRD has been effectively used to monitor the thermal decomposition of copper(II) oxalate. dtu.dkrsc.orgresearchgate.net By collecting diffraction patterns continuously while heating the sample, the precise temperatures and sequences of phase transformations can be identified. For example, in-situ studies have shown that in air, copper(II) oxalate converts to copper(I) oxide (Cu₂O) at approximately 215 °C and subsequently oxidizes to copper(II) oxide (CuO) at 345 °C. dtu.dkrsc.org In an inert atmosphere, the decomposition proceeds directly to metallic copper (Cu) at around 295 °C. dtu.dkrsc.org

Similarly, the growth and precipitation of nanostructured copper oxalate from solution have been investigated by combining in-situ and ex-situ methods, including X-ray diffraction. nih.govacs.orgresearchgate.net By analyzing samples at various time intervals, from minutes to weeks, researchers have been able to propose detailed growth mechanisms, such as a core-shell model for the initial particle formation. nih.govacs.org

Table 4: Thermal Decomposition Products of Copper(II) Oxalate via In-Situ SXRD

| Atmosphere | Temperature (°C) | Product(s) |

|---|---|---|

| Air | ~215 | Copper(I) Oxide (Cu₂O) |

| Air | ~345 | Copper(II) Oxide (CuO) |

| Inert (Ar) | ~295 | Copper (Cu) |

Data sourced from time-resolved synchrotron X-ray powder diffraction studies. dtu.dkrsc.org

While powder diffraction provides information on the long-range crystal structure, techniques like EXAFS are essential for refining the details of the local atomic structure and coordination environment around the copper(II) center. psu.edumdpi.com The oxalate ligand (C₂O₄²⁻) typically acts as a bridging, bis-bidentate ligand, connecting two copper ions. acs.orgnih.govnih.gov

In many copper(II) oxalate-containing complexes, the copper atom exhibits a five-coordinate, distorted square-pyramidal geometry or a six-coordinate distorted octahedral geometry. acs.orgnih.govresearchgate.net In a typical square-pyramidal arrangement, the basal plane is occupied by two oxygen atoms from the bidentate oxalate ligand and two nitrogen atoms from another ligand (in mixed-ligand complexes), with a water molecule or another oxygen atom in the apical position. researchgate.net

EXAFS analysis quantifies the bond lengths within this coordination sphere. Studies have calculated the key inter-atomic distances, providing a precise picture of the local environment. mdpi.comuni-bremen.de This information is critical for understanding the electronic and magnetic properties of the material, which are heavily dependent on the local geometry and bonding around the metal ion.

Table 5: Inter-atomic Distances in Copper Oxalate Determined by EXAFS

| Atomic Pair | Distance (Å) |

|---|---|

| Cu–O | ~1.97 |

| Cu–C | ~2.65 |

| Cu–Cu | ~5.12 |

Distances represent the local coordination environment and may vary slightly between different structural models and studies. mdpi.comuni-bremen.de

Scanning Electron Microscopy (SEM) and Helium Ion Microscopy (HIM)

Scanning Electron Microscopy (SEM) and Helium Ion Microscopy (HIM) are powerful imaging techniques used to characterize the surface morphology and topography of copper(II) oxalate hemihydrate crystals and nanostructures. nih.govnih.gov

HIM is a more recent technique that offers several advantages over SEM for certain applications. nih.govnih.gov It uses a finely focused beam of helium ions instead of electrons, which provides a smaller probe size and results in higher-resolution images with exceptional surface detail and sensitivity. beilstein-journals.org HIM is particularly effective for visualizing the fine features of nanostructures and surface layers, such as the needle-shaped crystals of copper(II) oxalate grown on self-assembled monolayers. nih.govacs.org The secondary electrons generated by the ion impact are collected to form the image, revealing intricate surface topography. beilstein-journals.org

The morphology of copper(II) oxalate hemihydrate is highly dependent on the synthesis conditions, leading to a rich variety of crystal habits and nanostructures. SEM and HIM are the primary tools for analyzing these diverse forms. nih.govnih.gov

Research has documented a wide range of morphologies. For example, precipitation from aqueous solutions can produce self-assembled, ordered nanostructured particles that ripen over time into larger, lens-shaped crystals. nih.govacs.orgresearchgate.net When grown layer-by-layer on specific substrates like carboxy-terminated self-assembled monolayers, copper(II) oxalate tends to form needle-shaped structures or ribbons. nih.govacs.org

The choice of precursors and the use of additives can also direct the final morphology. nih.gov The addition of surfactants like cetyltrimethylammonium bromide (CTAB) has been shown to induce a transition from three-dimensional particles to two-dimensional, square-like sheets by inhibiting crystal assembly in a specific direction. rsc.orgresearchgate.net Other reported shapes include semi-spherical nanoparticles, nanorods, and micrometer-scale agglomerates. researchgate.netnih.gov This ability to control morphology is critical as it directly influences the properties of the material and its suitability for applications such as a precursor for copper oxide nanoparticles. researchgate.net

Table 6: Observed Morphologies of Copper(II) Oxalate

| Morphology | Method / Condition |

|---|---|

| Lens-shaped particles | Aging of precipitates from aqueous solution nih.govacs.org |

| Needle-shaped structures | Layer-by-layer growth on SAMs nih.govacs.org |

| Square-like sheets | Synthesis with CTAB as a surfactant rsc.orgresearchgate.net |

| Nanorods | Precipitation in acetone (B3395972) researchgate.net |

| Oval/Semi-spherical NPs | Oxalate precursor route / Solid-state reaction nih.govnih.gov |

| Agglomerates | Aqueous precipitation researchgate.net |

Study of Surface Topography and Growth Patterns

The surface topography and growth patterns of copper(II) oxalate hemihydrate crystals are significantly influenced by the synthesis conditions, such as the solvent and the presence of additives. Techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are instrumental in revealing the morphological details of these crystals at the micro and nanoscale.

Studies have shown that the precipitation of copper(II) oxalate in an aqueous medium typically results in micrometer-sized agglomerates of nanoplatelets. researchgate.net In contrast, when the precipitation is carried out in a solvent like acetone, the formation of nanorods that exhibit a two-dimensional self-organization pattern on a silicon substrate is observed. researchgate.net This highlights the crucial role of the solvent in directing the crystal growth and final morphology.

The growth mechanism of copper(II) oxalate has been investigated by examining the process at various stages. nih.gov These investigations, combining high-resolution SEM, transmission electron microscopy, and X-ray powder diffraction, have led to the proposal of a core-shell growth model. nih.gov In the initial stages (2-30 minutes), particles are formed with a poorly ordered core and a well-structured shell composed of nanosized crystallites (50-70 nm). nih.gov This supports a "brick-by-brick" self-assembly growth mechanism. nih.gov Over more extended periods, up to two weeks, a ripening process occurs, leading to the formation of lens-shaped particles as the system evolves to minimize surface energy. nih.gov

Furthermore, the presence of certain additives can dramatically alter the crystal morphology. For instance, the addition of the cationic surfactant cetyltrimethylammonium bromide (CTAB) can induce a transition from three-dimensional to two-dimensional growth of copper(II) oxalate particles. researchgate.net Helium ion microscopy (HIM) has revealed that on a gold substrate, copper(II) oxalate grows as needle-like structures that are oriented parallel to the surface, often nucleating along the domain boundaries of the gold substrate. beilstein-journals.org

Interactive Data Table: Influence of Synthesis Conditions on Copper(II) Oxalate Morphology

| Synthesis Condition | Resulting Morphology | Analytical Technique(s) |

| Precipitation in Water | Micrometer-scaled agglomerates of nanoplatelets | AFM, XRD researchgate.net |

| Precipitation in Acetone | Self-organized nanorods | AFM, XRD researchgate.net |

| Presence of CTAB | Transition from 3D to 2D particles | Not specified researchgate.net |

| Growth on Gold Substrate | Needle-like structures parallel to the surface | HIM beilstein-journals.org |

| Extended Growth (2 weeks) | Lens-shaped particles due to ripening | SEM, TEM, XRD nih.gov |

Quartz Crystal Microbalance with Dissipation (QCM-D)

Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, real-time analytical technique used to study interfacial phenomena. washington.edubiolinscientific.comwikipedia.org It operates by measuring changes in the resonant frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor. biolinscientific.comwikipedia.org The change in frequency is primarily related to the mass adsorbed or desorbed from the sensor surface, while the change in dissipation provides information about the viscoelastic properties (i.e., softness or rigidity) of the adsorbed layer. wikipedia.orgresearchgate.net

Monitoring of Deposition Processes at Interfaces

QCM-D is a powerful tool for monitoring the deposition of thin films, including those of copper(II) oxalate hemihydrate, at interfaces in real-time. washington.eduglycopedia.eu The technique can track the kinetics of adsorption and desorption processes with nanoscale resolution. biolinscientific.com As material deposits onto the QCM-D sensor, the resonant frequency decreases due to the added mass. researchgate.net This allows for the precise monitoring of the formation of copper(II) oxalate layers from precursor solutions. For example, in the context of electrochemical deposition, Electrochemical QCM-D (EQCM-D) can simultaneously track the mass changes during the reduction of copper ions to solid copper and its subsequent oxidation. biolinscientific.com A significant decrease in frequency (e.g., 500-600 Hz) indicates substantial deposition of copper on the sensor. biolinscientific.com

The typical experimental setup involves establishing a stable baseline with a background solution before introducing the sample solution containing the precursors for copper(II) oxalate. microphotonics.com The adsorption process is monitored until the frequency shift stabilizes, indicating surface saturation. microphotonics.com A final rinse with the background solution can reveal information about the binding strength of the deposited layer. microphotonics.com

Characterization of Film Thickness and Viscoelastic Properties

QCM-D provides quantitative data on both the thickness and the viscoelastic properties of the deposited copper(II) oxalate hemihydrate film. washington.eduawsensors.com For thin and rigid films, the relationship between the change in frequency (Δf) and the change in mass (Δm) is described by the Sauerbrey equation. microphotonics.com However, for softer, more viscoelastic films, which is often the case for hydrated layers, a more complex viscoelastic modeling approach is required. biolinscientific.commdpi.com

The dissipation factor (ΔD) is crucial for characterizing the film's mechanical properties. biolinscientific.comwikipedia.org A low dissipation value indicates a rigid and elastic film, while a high dissipation value suggests a soft and viscous film that dissipates more energy from the oscillating crystal. researchgate.netbiolinscientific.com By analyzing the changes in both frequency and dissipation at multiple harmonics, detailed information about the film's thickness, shear modulus, and viscosity can be extracted. washington.eduawsensors.com This is particularly important for understanding the structure of hydrated films, as changes in dissipation can indicate structural rearrangements, such as swelling or collapse, within the deposited layer. biolinscientific.com For instance, a relatively small dissipation shift during copper deposition in an EQCM-D experiment suggests the formation of a rigid layer. biolinscientific.com

Interactive Data Table: QCM-D Parameters and Their Interpretation

| QCM-D Parameter | Physical Interpretation | Relevance to Copper(II) Oxalate Films |

| Δf (Frequency Shift) | Change in mass on the sensor surface. A negative shift indicates mass adsorption. wikipedia.orgresearchgate.net | Quantifies the amount of copper(II) oxalate deposited. |

| ΔD (Dissipation Shift) | Viscoelastic properties of the film. A high ΔD indicates a soft, viscous film. wikipedia.orgresearchgate.net | Characterizes the rigidity/softness of the hydrated copper(II) oxalate layer. |

| Multiple Harmonics | Provides information on film properties at different depths. researchgate.net | Allows for more detailed viscoelastic modeling to determine thickness, shear modulus, and viscosity. biolinscientific.com |

Electronic Structure, Magnetic Properties, and Theoretical Investigations of Copper Ii Oxalate Systems

Magnetic Susceptibility Measurements and Paramagnetic Behavior

The magnetic properties of copper(II) oxalate (B1200264) systems are of significant interest due to the diverse structural arrangements and the ability of the oxalate ligand to mediate magnetic interactions. Magnetic susceptibility measurements are a key tool for probing these properties. Synthetic copper(II) oxalate is generally found to be paramagnetic, a behavior characterized by the alignment of unpaired electron spins with an applied magnetic field. rsc.org Studies on anhydrous copper(II) oxalate (CuC₂O₄) have shown that it exhibits paramagnetic behavior with no evidence of magnetic ordering down to a temperature of 2 K. rsc.orgdtu.dk

The magnetic susceptibility of copper(II) oxalate complexes shows a distinct dependence on temperature, which provides insight into the nature of the magnetic interactions between the copper(II) ions. For copper(II) oxalate hemihydrate (CuC₂O₄·0.5H₂O), magnetic susceptibility measurements reveal behavior characteristic of an antiferromagnetic material. researchgate.net Specifically, the magnetic susceptibility increases as the temperature decreases, reaching a maximum value in the range of -78 °C to -50 °C, after which the susceptibility decreases with a further rise in temperature. researchgate.net This type of temperature dependence suggests a coordination environment for the Cu(II) ions that is likely tetrahedral or square planar, resulting from the Jahn-Teller effect which makes the effective magnetic moment dependent on temperature. researchgate.net

In contrast, studies on other related copper(II) oxalate compounds show different thermal magnetic profiles. For instance, the product of a reaction between (NH₄)₂[Cu(ox)₂]₂ and 1-(2-carboxyethyl)-4,4′-bipyridium chloride yielded a one-dimensional copper(II) compound exhibiting weak ferromagnetic coupling. academie-sciences.fr Similarly, dinuclear copper(II) complexes can show a steady decrease in the product of molar susceptibility and temperature (χₘT) as temperature decreases, which is indicative of strong antiferromagnetic interactions. researchgate.net

| Compound | Magnetic Behavior | Key Observation |

| Copper(II) oxalate hemihydrate | Antiferromagnetic | Susceptibility maximum between -78 °C and -50 °C. researchgate.net |

| Anhydrous Copper(II) oxalate | Paramagnetic | No magnetic order observed down to 2 K. rsc.orgdtu.dk |

| Dinuclear Cu(II) complex (example) | Strong Antiferromagnetic | χₘT decreases from 0.24 cm³ K mol⁻¹ at 294 K. researchgate.net |

| 1D Copper(II)-oxalate chain (example) | Weak Ferromagnetic | J = +0.62 cm⁻¹. academie-sciences.fr |

This table presents a summary of magnetic behaviors observed in different copper(II) oxalate systems based on temperature-dependent magnetic susceptibility measurements.

For many copper(II) oxalate systems, long-range magnetic ordering is not observed at temperatures down to 2 K. rsc.orgdtu.dkmdpi.com This is particularly true for synthetic anhydrous copper(II) oxalate and certain one-dimensional copper-oxalate frameworks. rsc.orgmdpi.com However, the nature of the ground state in solid copper oxalate has been a subject of debate, with models proposing either an assembly of entangled spin pairs (dimers) with no long-range communication or an infinite spin chain that can exhibit long-range order. arxiv.orgusc.edu High-level ab initio calculations have provided strong support for the infinite spin-chain model for solid copper oxalate. arxiv.orgusc.edu

In more complex structures, long-range magnetic ordering can be achieved. For example, certain copper(II) mesoxalate metal-organic frameworks exhibit long-range ferrimagnetic ordering with a critical temperature of 17.6 K, which arises from a combination of strong ferro- and antiferromagnetic couplings through different bridging pathways. acs.org

Inter- and Intramolecular Magnetic Exchange Interactions

The magnetic behavior of copper(II) oxalate systems is governed by the exchange interactions between the paramagnetic Cu(II) centers (each with one unpaired electron). These interactions can be either ferromagnetic (promoting parallel spin alignment) or antiferromagnetic (promoting antiparallel spin alignment) and are mediated through the chemical bonds of the bridging ligands. encyclopedia.pub

The nature and magnitude of the magnetic coupling in copper(II) oxalate complexes can vary significantly depending on the specific molecular structure. nih.gov Both ferromagnetic and antiferromagnetic interactions have been observed and quantified through the exchange coupling constant, J. A positive J value signifies ferromagnetic coupling, while a negative value indicates antiferromagnetic coupling.

In some complex structures, both types of interactions can coexist. For instance, a hexanuclear copper(II) complex was found to have both a very weak intramolecular ferromagnetic coupling (J = +0.28(2) cm⁻¹) and a strong antiferromagnetic coupling (J' = -348(2) cm⁻¹) mediated by different oxalate bridging modes. nih.govresearchgate.net In contrast, some dinuclear complexes exhibit exclusively strong antiferromagnetic coupling, with J values reaching as low as -424 cm⁻¹. nih.gov Weak ferromagnetic interactions are also possible, for example, in a helical copper(II) chain where J was found to be +1.14(1) cm⁻¹. academie-sciences.fr The steric hindrance from bulky ancillary ligands can influence the orientation of magnetic orbitals and, consequently, the nature and magnitude of the magnetic interaction. encyclopedia.pubunifi.it

| Compound Type | Bridging Ligand(s) | Coupling Type | J Value (cm⁻¹) |

| Dinuclear Cu(II) Complex. acs.org | Oxalate | Antiferromagnetic | -265 |

| Dinuclear Cu(II) Complex. nih.gov | Oxalate, Cl⁻ | Antiferromagnetic | -182 (as 2J/k) |

| Dinuclear Cu(II) Complex. unifi.it | Oxalate, Benzoate (B1203000) | Ferromagnetic | +2.3 |

| Helical Chain Cu(II) Complex. academie-sciences.fr | Oxalate | Ferromagnetic | +1.14 |

| Hexanuclear Cu(II) Complex. nih.gov | Oxalate | Ferromagnetic | +0.28 |

| Hexanuclear Cu(II) Complex. nih.gov | Oxalate | Antiferromagnetic | -348 |

| Dinuclear Cu(II) Complex. researchgate.net | Oxalate | Weak Antiferromagnetic | -0.9 |

This table provides illustrative examples of experimentally determined magnetic exchange coupling constants (J) in various oxalate-bridged copper(II) systems, demonstrating the range of ferromagnetic and antiferromagnetic interactions.

The oxalate ion (C₂O₄²⁻) is a particularly effective and versatile ligand for mediating magnetic interactions between copper(II) ions, even over relatively long distances of more than 5 Å. encyclopedia.pubnih.govub.edu Its ability to act as a magnetic exchange pathway is a primary reason for the rich magnetic phenomena observed in this class of compounds. encyclopedia.pub The oxalate ligand can adopt various coordination modes, most notably a bis-bidentate fashion where it bridges two metal centers, creating a planar and electronically conjugated system that facilitates superexchange. encyclopedia.pubacs.org The strength and sign of the magnetic coupling are highly dependent on the specific coordination mode of the oxalate and the geometry at the copper(II) ions. nih.gov This makes the oxalate bridge a critical component in the design of molecular materials with targeted magnetic properties. encyclopedia.pub

Magneto-Structural Correlations and Orbital Overlap Considerations

A fundamental principle governing the magnetic properties of copper(II) oxalate complexes is the correlation between the molecular structure and the magnetic exchange, known as magneto-structural correlation. nih.govmdpi.com This relationship is primarily dictated by the overlap between the magnetic orbitals of the adjacent copper(II) ions, which are typically the dₓ²-y² orbitals. encyclopedia.pubunifi.itmdpi.com

The nature of the magnetic coupling—ferromagnetic or antiferromagnetic—is determined by the degree of overlap between these magnetic orbitals through the oxalate bridge. encyclopedia.pubunifi.it A significant overlap of the magnetic orbitals leads to a strong antiferromagnetic interaction. ub.edu Conversely, a poor overlap results in a weak antiferromagnetic interaction. encyclopedia.pubunifi.it If the magnetic orbitals are arranged to be perfectly orthogonal (zero overlap), a ferromagnetic coupling is expected. encyclopedia.pubunifi.itresearchgate.net

Several structural parameters have been identified as key influencers of this orbital overlap:

Dihedral Angle (θ): The angle between the plane of the oxalate bridge and the equatorial plane of the copper(II) ion is a critical factor. mdpi.com